3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, benzoyl, morpholinyl, and phenoxy groups
Properties
Molecular Formula |
C31H32N2O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H32N2O6/c1-37-24-13-11-22(12-14-24)29(34)27-28(23-7-5-10-26(21-23)39-25-8-3-2-4-9-25)33(31(36)30(27)35)16-6-15-32-17-19-38-20-18-32/h2-5,7-14,21,28,34H,6,15-20H2,1H3/b29-27+ |
InChI Key |
RCEBGIFYXXVNAH-ORIPQNMZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Hydroxyl and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents like methanol and hydroxylamine.
Attachment of the Benzoyl and Phenoxy Groups: These groups can be added via Friedel-Crafts acylation and etherification reactions, respectively.
Incorporation of the Morpholinyl Group: This can be done through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(PIPERIDIN-1-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(PYRROLIDIN-1-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
